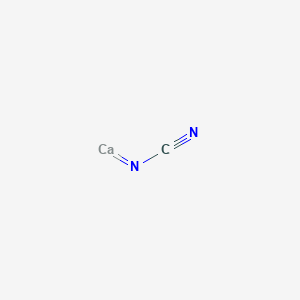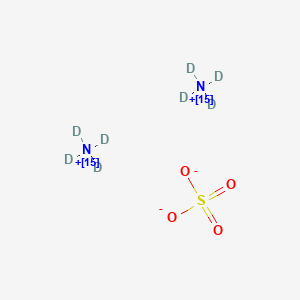
Hydroxy(oxo)alumane;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(oxo)alumane;palladium is a compound that consists of palladium nanoparticles entrapped in an aluminum hydroxide matrix. This compound is known for its unique catalytic properties and is used in various chemical reactions and industrial processes. The molecular formula for this compound is AlHO2Pd, and it appears as an olive green to black powder or chunks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of hydroxy(oxo)alumane;palladium typically involves the impregnation of an aluminum oxide-containing carrier with a solution containing palladium ions. The process may include drying and calcining steps to achieve the desired dispersion of palladium on the carrier . Another method involves the use of bipyridine derivatives with hydroxy groups to enhance the dispersion of palladium atoms on the carrier .
Industrial Production Methods: Industrial production of this compound often employs methods that ensure high dispersion and uniformity of palladium on the aluminum hydroxide matrix. Techniques such as impregnation, drying, and calcination are commonly used to achieve the desired properties of the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxy(oxo)alumane;palladium undergoes various types of chemical reactions, including:
Substitution: The compound can be involved in substitution reactions, where it facilitates the replacement of one group with another in a molecule.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen, oxygen, and various organic substrates. The reactions often occur under specific conditions such as elevated temperatures and pressures to enhance the catalytic activity of the compound .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the substrates used. For example, in oxidation reactions, the products may include oxidized organic compounds, while in reduction reactions, the products may include reduced organic compounds .
Applications De Recherche Scientifique
Hydroxy(oxo)alumane;palladium has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of hydroxy(oxo)alumane;palladium involves its ability to facilitate various chemical reactions through its catalytic properties. The palladium nanoparticles in the compound act as active sites for the reactions, where they facilitate the transfer of electrons, hydrogen atoms, or oxygen atoms to the substrates . The aluminum hydroxide matrix provides stability and enhances the dispersion of palladium nanoparticles, thereby increasing the overall catalytic efficiency .
Comparaison Avec Des Composés Similaires
Palladium Nanoparticles Entrapped in Aluminum Hydroxide Matrix: This compound is similar in composition and properties to hydroxy(oxo)alumane;palladium.
Transition Metal Oxo Complexes: These compounds also contain metal-oxo moieties and exhibit similar catalytic properties.
Oxazolines: These heterocyclic compounds have applications in catalysis and share some similarities in their catalytic behavior.
Uniqueness: this compound is unique due to its specific combination of palladium nanoparticles and aluminum hydroxide matrix, which provides enhanced stability and catalytic efficiency.
Propriétés
Formule moléculaire |
AlHO2Pd |
|---|---|
Poids moléculaire |
166.41 g/mol |
Nom IUPAC |
hydroxy(oxo)alumane;palladium |
InChI |
InChI=1S/Al.H2O.O.Pd/h;1H2;;/q+1;;;/p-1 |
Clé InChI |
BBEPUHUDSUQPRM-UHFFFAOYSA-M |
SMILES canonique |
O[Al]=O.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


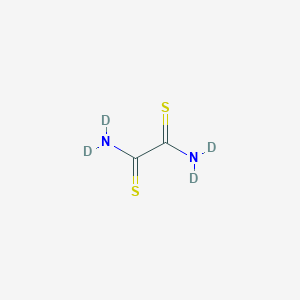
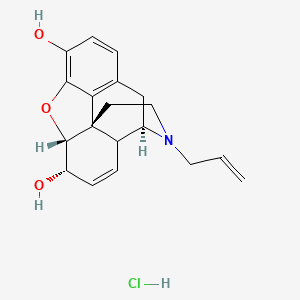
![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)
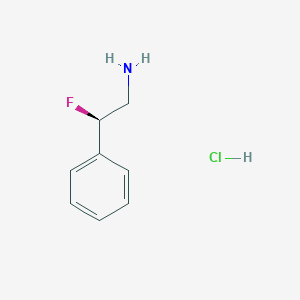


![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)
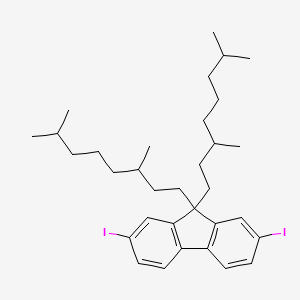

![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)

